molecular formula C17H19ClN4O3S3 B3007412 4-chloro-3-piperidin-1-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 847242-00-6

4-chloro-3-piperidin-1-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3007412
CAS No.: 847242-00-6
M. Wt: 458.99
InChI Key: LKAMLPVRMBVFDK-UHFFFAOYSA-N
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Description

4-Chloro-3-piperidin-1-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex small molecule featuring a benzamide core substituted with a 1,3,4-thiadiazole ring, a propenylsulfanyl group, and a piperidine-sulfonyl moiety. Its synthesis likely involves multi-step organic reactions, including sulfonylation, nucleophilic substitution, and amide coupling, as inferred from analogous procedures in related studies .

Properties

IUPAC Name

4-chloro-3-piperidin-1-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S3/c1-2-10-26-17-21-20-16(27-17)19-15(23)12-6-7-13(18)14(11-12)28(24,25)22-8-4-3-5-9-22/h2,6-7,11H,1,3-5,8-10H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAMLPVRMBVFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that sulfonamide derivatives, such as this compound, often target enzymes likedihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication.

Mode of Action

The compound likely interacts with its target, DHFR, by binding to its active site and inhibiting its function. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides. As a result, DNA replication is hindered, leading to cell death.

Biochemical Pathways

The compound affects the folic acid pathway by inhibiting DHFR. This inhibition disrupts the synthesis of purine and pyrimidine nucleotides, which are essential for DNA replication. The downstream effect is the prevention of cell division and growth, particularly in rapidly dividing cells.

Result of Action

The inhibition of DHFR leads to a decrease in the availability of nucleotides for DNA replication. This results in the prevention of cell division and growth, particularly in rapidly dividing cells such as cancer cells. Therefore, this compound may have potential anticancer properties.

Biological Activity

The compound 4-chloro-3-piperidin-1-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide represents a class of bioactive molecules with potential therapeutic applications. Its structure integrates a piperidine ring, a sulfonamide moiety, and a thiadiazole component, which are known for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on various studies and findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance:

  • Cytotoxicity Testing : In vitro tests against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines demonstrated significant cytotoxic effects. The median inhibitory concentration (IC50) values for related compounds in this class ranged from 2.32 µg/mL to 10.10 µg/mL, indicating potent activity against cancer cells while showing lower toxicity towards normal cells .
  • Mechanism of Action : The mechanism appears to involve cell cycle arrest and apoptosis induction, characterized by an increase in the Bax/Bcl-2 ratio and elevated caspase 9 levels in treated cells. This suggests that the compound may promote programmed cell death in cancerous cells through mitochondrial pathways .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Inhibition Studies : Compounds structurally similar to the target molecule exhibited moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The most active derivatives showed IC50 values below 10 µg/mL .
  • Mechanism of Action : The antibacterial efficacy is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth and replication.

Enzyme Inhibition

Another notable biological activity is the inhibition of specific enzymes:

  • Acetylcholinesterase Inhibition : Some derivatives demonstrated strong inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmitter regulation in synaptic transmission. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Urease Inhibition : The compound also showed significant urease inhibitory activity, with some derivatives achieving IC50 values as low as 0.63 µM, indicating their potential use in managing conditions related to urea metabolism .

Case Studies

Several case studies have been documented regarding the biological activities of compounds similar to This compound :

StudyCell Line/PathogenActivity ObservedIC50 Value
MCF-7Cytotoxicity2.32 µg/mL
HepG2Cytotoxicity5.36 µg/mL
Salmonella typhiAntibacterial<10 µg/mL
UreaseEnzyme inhibition0.63 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Based Benzamide Derivatives

The compound shares structural homology with N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (e.g., compounds 7a–7l) reported in . These analogs were synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, demonstrating moderate to strong activity (IC50 values ranging from 0.8–12.4 μM). Key structural differences include:

  • Substituent on Thiadiazole : The target compound has a prop-2-enylsulfanyl group, whereas analogs in feature a 2-(piperidin-1-yl)ethylthio side chain. The propenyl group may enhance electrophilicity or π-π stacking interactions compared to the bulkier, basic piperidinyl-ethyl chain.
  • Sulfonyl Group Position : The target compound’s 3-piperidin-1-ylsulfonyl substituent on the benzamide ring introduces steric and electronic effects distinct from the simpler halogen or alkyl groups in other derivatives.

Table 1: Structural and Functional Comparison

Compound Class Thiadiazole Substituent Benzamide Substituent Bioactivity (IC50) Reference
Target Compound 5-prop-2-enylsulfanyl 4-Cl, 3-piperidin-1-ylsulfonyl Not reported
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a–7l) 5-(2-(piperidin-1-yl)ethylthio) Varied (e.g., 4-Cl, 4-OCH3) 0.8–12.4 μM (AChE inhibition)
Sulfonamide and Thioether-Containing Analogs

The piperidin-1-ylsulfonyl group in the target compound is reminiscent of sulfonamide-based enzyme inhibitors, which often exploit sulfonyl moieties for hydrogen bonding with active-site residues. For instance, in , the piperidinyl-ethylthio group in compounds 7a–7l contributed to enhanced AChE binding via hydrophobic interactions.

Comparison with Tetrazole-Based Acylurea Derivatives

discusses tetrazole-containing arylurea compounds with plant growth-regulating activity. While structurally distinct (tetrazole vs. thiadiazole core), both classes share sulfanyl-linked substituents. The propenylsulfanyl group in the target compound may mimic the bioactivity of analogous thioether groups in tetrazole derivatives, such as promoting auxin- or cytokinin-like effects .

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